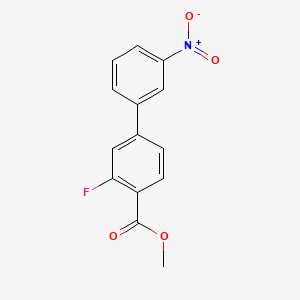

Methyl 2-fluoro-4-(3-nitrophenyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-4-(3-nitrophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c1-20-14(17)12-6-5-10(8-13(12)15)9-3-2-4-11(7-9)16(18)19/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFNELXOSKFDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742909 | |

| Record name | Methyl 3-fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-60-1 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-3′-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Mechanistic Pathways for Methyl 2 Fluoro 4 3 Nitrophenyl Benzoate

Retrosynthetic Analysis and Key Disconnection Approaches

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For Methyl 2-fluoro-4-(3-nitrophenyl)benzoate, the key disconnections involve the ester linkage, the carbon-carbon bond of the biphenyl (B1667301) core, and the introduction of the fluoro and nitro functional groups.

Ester Formation Methodologies

The methyl ester group in the target molecule can be retrosynthetically disconnected to reveal 2-fluoro-4-(3-nitrophenyl)benzoic acid and methanol (B129727). This transformation can be achieved through several established esterification methods.

Fischer Esterification: This acid-catalyzed reaction between a carboxylic acid and an alcohol is a common and cost-effective method. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction of 2-fluoro-4-(3-nitrophenyl)benzoic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) would yield the desired methyl ester. organic-chemistry.orgyoutube.com To drive the equilibrium towards the product, continuous removal of water is often necessary. organic-chemistry.orglibretexts.org

Acyl Chloride Routes: A more reactive approach involves the conversion of the carboxylic acid to its corresponding acyl chloride. organic-chemistry.orglibretexts.org Treatment of 2-fluoro-4-(3-nitrophenyl)benzoic acid with reagents like thionyl chloride (SOCl2) or oxalyl chloride would generate the highly reactive 2-fluoro-4-(3-nitrophenyl)benzoyl chloride. libretexts.orgresearchgate.netreddit.com This intermediate can then readily react with methanol to form the final ester product, often in high yield and under mild conditions.

Carbon-Carbon Bond Formation Strategies

The central biphenyl structure of this compound is a key structural feature. Its synthesis relies on powerful carbon-carbon bond-forming reactions, with palladium-catalyzed cross-coupling reactions being the most prominent.

Suzuki-Miyaura Coupling: This versatile and widely used reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.govmdpi.com For the synthesis of our target molecule, two primary Suzuki-Miyaura disconnection strategies exist:

Strategy A: Coupling of methyl 2-fluoro-4-bromobenzoate with 3-nitrophenylboronic acid.

Strategy B: Coupling of methyl 2-fluoro-4-(dihydroxyboryl)benzoate with 1-bromo-3-nitrobenzene.

Both strategies are viable, and the choice often depends on the availability and stability of the starting materials. The reaction typically requires a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], and a base. mdpi.com

Negishi Coupling: This cross-coupling reaction utilizes an organozinc reagent and an organohalide, also catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org A possible Negishi route to this compound would involve the coupling of an organozinc derivative of one of the aromatic rings with a halide derivative of the other. For instance, the reaction could be between methyl 2-fluoro-4-halobenzoate and a (3-nitrophenyl)zinc halide. wikipedia.orgresearchgate.net The Negishi coupling is known for its high functional group tolerance. wikipedia.org

Introduction of Halogen and Nitro Groups

The strategic introduction of the fluorine and nitro groups onto the aromatic rings is crucial and can be achieved at various stages of the synthesis.

Electrophilic Fluorination: The fluorine atom can be introduced onto a pre-existing aromatic ring through electrophilic fluorination. wikipedia.orgorganicreactions.org Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are commonly used for this purpose. wikipedia.orgnih.gov For example, a precursor like methyl 4-(3-nitrophenyl)benzoate could potentially be fluorinated at the 2-position, although regioselectivity can be a challenge. nih.govyoutube.com

Nitration: The nitro group is typically introduced via electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid. vaia.com In the context of synthesizing the target molecule, one could nitrate (B79036) phenylboronic acid to produce 3-nitrophenylboronic acid. vaia.comproquest.comyoutube.com The directing effects of the boronic acid group need to be considered to achieve the desired meta-substitution. vaia.comyoutube.com

Optimized Synthetic Routes and Experimental Protocols

Based on the retrosynthetic analysis, several multi-step synthetic pathways can be designed. The optimization of these routes involves careful selection of reagents, reaction conditions, and catalysts to maximize yield and purity.

Multistep Synthesis Pathways and Intermediate Derivatization

A plausible and efficient synthetic route to this compound is outlined below. This pathway strategically combines the key bond-forming reactions discussed earlier.

A Common Synthetic Pathway:

Esterification: 2-Fluoro-4-bromobenzoic acid is first converted to its methyl ester, methyl 2-fluoro-4-bromobenzoate. This can be achieved via Fischer esterification with methanol and a catalytic amount of sulfuric acid. chemicalbook.com

Suzuki-Miyaura Coupling: The resulting methyl 2-fluoro-4-bromobenzoate is then coupled with 3-nitrophenylboronic acid using a palladium catalyst and a suitable base to form the biphenyl core and yield the final product, this compound. researchgate.net

An alternative approach could involve the nitration of a precursor molecule. For instance, a synthetic route for a similar compound, 2-fluoro-3-nitrobenzoic acid, starts from o-methylphenol, proceeds through nitration, chlorination, fluorination, and final oxidation. wipo.int

Catalyst Selection and Optimization in Biphenyl Coupling Reactions

The success of the Suzuki-Miyaura and Negishi coupling reactions heavily relies on the choice of the palladium catalyst and its associated ligands.

Palladium Catalysts: A variety of palladium sources can be used, including Pd(PPh3)4, Pd(OAc)2, and Pd2(dba)3. mdpi.comresearchgate.net The choice of catalyst can significantly impact reaction efficiency and yield. For instance, palladium nanoparticles supported on materials like graphene have been explored as heterogeneous and recyclable catalysts for Suzuki-Miyaura reactions involving fluorinated biphenyls. mdpi.com

Ligand Effects: The ligands coordinated to the palladium center play a crucial role in the catalytic cycle. Phosphine ligands, such as triphenylphosphine (B44618) (PPh3) and bulky, electron-rich phosphines like SPhos, are commonly employed to enhance the catalytic activity. researchgate.netrsc.org The selection of the appropriate ligand can improve reaction rates, yields, and functional group tolerance. rsc.org For challenging couplings, specialized ligands and pre-catalysts, such as CataXCium A Pd G3, have been developed. nih.gov

The optimization of catalyst systems is an active area of research, aiming to develop more efficient, robust, and environmentally friendly methods for the synthesis of complex molecules like this compound. mdpi.com

Data Tables

Table 1: Key Intermediates and Reagents

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| This compound | C14H10FNO4 | Target Molecule cymitquimica.com |

| 2-Fluoro-4-bromobenzoic acid | C7H4BrFO2 | Starting Material |

| Methanol | CH4O | Reagent (Esterification) chemicalbook.com |

| 3-Nitrophenylboronic acid | C6H6BNO4 | Reagent (Suzuki-Miyaura Coupling) researchgate.net |

| Methyl 2-fluoro-4-bromobenzoate | C8H6BrFO2 | Intermediate |

| 2-Fluoro-4-(3-nitrophenyl)benzoic acid | C13H8FNO4 | Intermediate |

| Thionyl chloride | SOCl2 | Reagent (Acyl Chloride Formation) libretexts.org |

Table 2: Comparison of Synthetic Strategies

| Strategy | Key Reaction | Advantages | Disadvantages |

|---|---|---|---|

| Fischer Esterification | Acid-catalyzed esterification | Cost-effective, simple procedure organic-chemistry.org | Reversible reaction, may require excess alcohol and water removal organic-chemistry.orglibretexts.org |

| Acyl Chloride Route | Nucleophilic acyl substitution | High reactivity, often high yields organic-chemistry.org | Requires an extra step to form the acyl chloride, reagents can be harsh |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling | High functional group tolerance, versatile nih.govmdpi.com | Requires a catalyst, potential for side reactions |

Green Chemistry Approaches in Synthesis (e.g., Solvent-Free Conditions, Flow Chemistry)

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign processes. For the synthesis of complex molecules like this compound, green chemistry principles offer significant advantages by improving safety, reducing waste, and enhancing efficiency.

Solvent-Free Conditions: One green approach involves mechanochemistry, where mechanical force, rather than solvents, is used to drive chemical reactions. For transformations relevant to the synthesis, such as the reduction of a nitro group, solvent-free methods have been developed. For instance, a zinc-mediated Béchamp reduction can be performed using mechanochemistry, eliminating the need for bulk solvents. acs.org This approach could be adapted for the reduction of the nitro group in the target molecule or its precursors.

| Parameter | Conventional Batch Process | Continuous Flow Process | Reference |

|---|---|---|---|

| Safety | Higher risk with hazardous reagents (e.g., nitro compounds) on a large scale. | Improved thermal safety due to small reaction volumes and superior heat transfer. | beilstein-journals.orgenergetic-materials.org.cn |

| Reaction Time | Often requires long reaction times. | Significantly shorter reaction times (e.g., 90% shorter for NTO synthesis). | beilstein-journals.orgenergetic-materials.org.cn |

| Yield | Variable, can be lower due to side reactions. | Often higher and more consistent yields (e.g., 3.4% higher for NTO). | energetic-materials.org.cn |

| Purification | Often requires extensive purification. | Can yield clean products requiring no further purification. | beilstein-journals.org |

| Scalability | Scaling up can be challenging and dangerous. | Easier and safer to scale up by running the system for longer periods. | rsc.org |

Mechanistic Elucidation of Key Reaction Steps

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. The key transformations include esterification, cross-coupling to form the biaryl structure, nucleophilic aromatic substitution, and reductive processes.

The methyl ester functional group in the target molecule is typically introduced via Fischer esterification or transesterification. Both reactions are reversible and are generally catalyzed by acid. ucla.edutcu.edu

Acid-Catalyzed Esterification (Fischer Esterification): The formation of the methyl ester from the corresponding carboxylic acid (2-fluoro-4-(3-nitrophenyl)benzoic acid) and methanol is achieved under acidic conditions, often with a catalyst like sulfuric acid. tcu.eduyoutube.com The mechanism involves several key steps: byjus.comchemguide.co.uk

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. chemguide.co.ukyoutube.com

Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the newly added methanol moiety to one of the original hydroxyl groups, converting it into a good leaving group (water). byjus.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. byjus.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final methyl ester product. chemguide.co.uk

Transesterification: This process converts one ester into another and can be performed under acidic or basic conditions. masterorganicchemistry.com For example, an existing ester could be converted to the methyl ester by reacting it with a large excess of methanol in the presence of an acid catalyst. ucla.edulibretexts.org The acid-catalyzed mechanism is analogous to Fischer esterification, involving protonation, nucleophilic attack by methanol, formation of a tetrahedral intermediate, and elimination of the original alcohol. libretexts.orgmasterorganicchemistry.com Under basic conditions, a nucleophilic alkoxide (e.g., sodium methoxide) attacks the ester carbonyl, proceeding through a two-step addition-elimination mechanism. masterorganicchemistry.com

The central biaryl C-C bond in this compound is typically formed via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura reaction. nih.govdntb.gov.ua This reaction couples an organoboron compound (e.g., 3-nitrophenylboronic acid) with an organohalide (e.g., a derivative of methyl 2-fluoro-4-bromobenzoate). nih.gov The catalytic cycle generally proceeds through three fundamental steps: youtube.comorgsyn.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide. This process oxidizes the palladium from Pd(0) to a Pd(II) species, forming a new organopalladium complex. youtube.com

Transmetalation (or Metathesis): A base activates the organoboron compound to form a more nucleophilic borate (B1201080) complex. This complex then transfers its aryl group (the 3-nitrophenyl group) to the Pd(II) complex, displacing the halide. youtube.com

Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl C-C bond. This step reduces the palladium back to its active Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.com

The choice of ligand on the palladium catalyst is critical for the efficiency of the reaction, particularly when dealing with sterically hindered or electronically challenging substrates. orgsyn.orgnih.gov

The synthesis of precursors to the target molecule can involve Nucleophilic Aromatic Substitution (SNAr). This reaction is fundamental for functionalizing aromatic rings that are electron-deficient. masterorganicchemistry.com The SNAr mechanism is a two-step process: csbsju.edu

Nucleophilic Addition: A nucleophile attacks the electron-poor aromatic ring at the carbon atom bearing a leaving group (such as fluorine). This step is typically the rate-determining step. masterorganicchemistry.comstackexchange.com The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. csbsju.edustackexchange.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., fluoride (B91410) ion). csbsju.edu

The presence of strong electron-withdrawing groups, such as a nitro group (–NO2), is crucial for activating the aromatic ring towards nucleophilic attack. masterorganicchemistry.comcsbsju.edu The reaction proceeds most efficiently when these activating groups are positioned ortho or para to the leaving group, as this allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative oxygens of the nitro group. csbsju.eduyoutube.com Fluorine is an excellent leaving group in SNAr reactions, often more reactive than other halogens (F > Cl > Br > I). masterorganicchemistry.com This is because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. csbsju.eduyoutube.com

The nitro group on the phenyl ring is a versatile functional handle that can be converted into other groups, most commonly an amine (–NH2), through reduction. acs.org A significant challenge is the selective reduction of the nitro group without affecting other reducible functionalities, such as the ester group. thieme-connect.comthieme-connect.com

Several methods have been developed for this chemoselective transformation:

NaBH4-FeCl2 System: A combination of sodium borohydride (B1222165) and iron(II) chloride has been shown to be a highly effective and chemoselective system for reducing aromatic nitro groups in the presence of esters. This method provides the desired amino esters in excellent yields (up to 96%). thieme-connect.comthieme-connect.com

Tin(II) Chloride (SnCl2): Catalytic reduction using SnCl2·2H2O in a solvent like ethanol (B145695) is a classic and reliable method for selectively reducing nitro groups while leaving ester, cyano, and halide groups intact. guidechem.com

Catalytic Hydrogenation: Hydrogenation over a metal catalyst such as Pd/C can be used. By carefully selecting the catalyst and reaction conditions (e.g., using transfer hydrogenation with agents like triethylsilane), the nitro group can be reduced selectively. organic-chemistry.org

Metal-Free Reductions: Reagents like trichlorosilane (B8805176) in the presence of a tertiary amine provide a metal-free alternative for reducing nitro groups to amines. beilstein-journals.org

The reduction of a nitro compound to an amine is a stepwise process that proceeds through nitroso (R-N=O) and hydroxylamine (B1172632) (R-NHOH) intermediates. libretexts.org The choice of reducing agent and reaction conditions determines the final product. libretexts.org

| Reagent System | Conditions | Selectivity | Typical Yield | Reference |

|---|---|---|---|---|

| NaBH4-FeCl2 | Methanol/THF, 25-28 °C | High selectivity for NO2 over ester group. | 89-96% | thieme-connect.comthieme-connect.com |

| SnCl2·2H2O | Ethanol or Ethyl Acetate | High selectivity; ester, cyano, halogen groups are unaffected. | Good to excellent | guidechem.com |

| Pd/C, H2 or Transfer Hydrogenation | Various solvents, room temp. | Good selectivity can be achieved with careful condition control. | High | organic-chemistry.org |

| HSiCl3, Tertiary Amine | CH2Cl2, room temp. (Flow) | Metal-free; high selectivity. | High | beilstein-journals.org |

Comprehensive Structural Elucidation and Spectroscopic Analysis of Methyl 2 Fluoro 4 3 Nitrophenyl Benzoate

Single-Crystal X-ray Diffraction Studies

Information regarding the single-crystal X-ray diffraction of Methyl 2-fluoro-4-(3-nitrophenyl)benzoate is not available in the public domain. Consequently, crucial details that would be derived from such studies are currently unknown.

Determination of Absolute Configuration and Crystal Packing

Without experimental crystallographic data, the absolute configuration and the arrangement of molecules within the crystal lattice of this compound cannot be determined.

Analysis of Intermolecular Interactions

A detailed analysis of intermolecular forces such as halogen bonding, hydrogen bonding, and π-π stacking interactions is contingent on the availability of crystal structure data, which is currently not published.

Conformational Analysis and Molecular Geometry in the Crystalline State

The precise three-dimensional shape of the molecule, including bond angles, bond lengths, and the dihedral angles between the phenyl rings in the crystalline state, remains uncharacterized due to the lack of X-ray diffraction studies.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

While NMR spectroscopy is a fundamental technique for structural elucidation, detailed and assigned spectral data for this compound are not present in the searched scientific literature.

Detailed Assignment of ¹H and ¹³C Chemical Shifts for Aromatic and Aliphatic Protons/Carbons

Specific chemical shift assignments for the individual protons and carbons of the aromatic rings and the methyl ester group have not been reported. This information is essential for confirming the molecular structure and understanding the electronic environment of the atoms within the molecule.

¹⁹F NMR for Fluorine Atom Environment and Spin-Spin Coupling

Similarly, ¹⁹F NMR data, which would provide valuable insights into the electronic environment of the fluorine atom and its coupling with neighboring nuclei, is not available.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

A comprehensive analysis of this compound using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is essential for the unambiguous assignment of its proton (¹H) and carbon (¹³C) chemical shifts and to confirm the connectivity of the atoms within the molecule. Techniques such as COSY, HSQC, and HMBC would provide detailed insights into the molecular structure.

COSY (Correlation Spectroscopy) would be utilized to establish the ¹H-¹H spin-spin coupling correlations. For the benzoate (B1203000) ring, correlations would be expected between the protons on this ring. Similarly, for the nitrophenyl ring, the correlations between its respective protons would be observed, confirming their scalar coupling network.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would be employed to determine the direct one-bond correlations between protons and their attached carbon atoms. This technique is crucial for assigning the chemical shifts of the protonated carbons in both aromatic rings and the methyl group of the ester.

Due to the planar nature of the aromatic rings, significant through-space correlations for stereochemical determination via NOESY (Nuclear Overhauser Effect Spectroscopy) are not anticipated to be the primary method of structural confirmation for the core structure, but it could provide information regarding the spatial proximity of certain protons.

While detailed experimental 2D NMR data for this compound is not publicly available in the referenced literature, the following tables represent the type of data that would be generated from such analyses.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations (Note: This table is a representation of expected data and is not based on experimental results.)

| Position | Predicted ¹³C (ppm) | Predicted ¹H (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | - | - | - |

| 2 | - | - | - |

| 3 | - | - | - |

| 4 | - | - | - |

| 5 | - | - | - |

| 6 | - | - | - |

| 1' | - | - | - |

| 2' | - | - | - |

| 3' | - | - | - |

| 4' | - | - | - |

| 5' | - | - | - |

| 6' | - | - | - |

| C=O | - | - | OCH₃ |

| OCH₃ | - | - | C=O |

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₄H₁₀FNO₄.

The calculated monoisotopic mass for this formula is 275.0594 g/mol . An experimental HRMS analysis would be expected to yield a mass value that is extremely close to this calculated value, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule.

Table 2: High-Resolution Mass Spectrometry Data (Note: This table is a representation of expected data and is not based on experimental results.)

| Molecular Formula | Calculated Monoisotopic Mass (m/z) | Observed Mass (m/z) [M+H]⁺ | Difference (ppm) |

| C₁₄H₁₀FNO₄ | 275.0594 | Data not available | Data not available |

The confirmation of the precise mass through HRMS, in conjunction with the connectivity information from 2D NMR, provides definitive structural elucidation of this compound.

Computational Chemistry and Theoretical Investigations of Methyl 2 Fluoro 4 3 Nitrophenyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic and structural properties of a molecule. For a compound like Methyl 2-fluoro-4-(3-nitrophenyl)benzoate, these methods can elucidate the interplay of its various functional groups and predict its behavior in chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure of molecules. By focusing on the electron density rather than the many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For this compound, a DFT approach, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecule's ground state geometry. This calculation would yield key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule at its lowest energy state. The electronic structure, including the distribution of electron density and the molecular electrostatic potential, would also be determined, highlighting regions of the molecule that are electron-rich or electron-poor.

Illustrative Data Table: Predicted Ground State Geometrical Parameters using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-F | ~1.35 Å |

| C-NO₂ | ~1.48 Å | |

| C=O | ~1.21 Å | |

| O-CH₃ | ~1.44 Å | |

| Bond Angle | F-C-C | ~118° |

| O=C-O | ~124° | |

| Dihedral Angle | Phenyl Ring 1 - Phenyl Ring 2 | ~45-55° |

Note: The values in this table are hypothetical and represent typical ranges for such parameters. Actual values would be obtained from a specific DFT calculation.

To provide a comprehensive computational analysis, the results from DFT would be compared with those from other quantum mechanical methods. The Hartree-Fock (HF) method, which approximates the many-electron wavefunction as a single Slater determinant, offers a foundational, albeit less accurate, comparison. Semi-empirical methods, such as AM1 or PM3, which use parameters derived from experimental data, can also provide rapid calculations of the molecular geometry and electronic properties. A comparative analysis of the results from DFT, HF, and semi-empirical methods would help to validate the computational model and provide a broader understanding of the molecule's theoretical properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the likely sites for electrophilic and nucleophilic attack. The analysis would also shed light on intramolecular charge transfer characteristics, indicating how electron density shifts between the different phenyl rings and functional groups upon electronic excitation.

Illustrative Data Table: Predicted Frontier Orbital Energies

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -7.0 to -8.0 |

| LUMO Energy | ~ -2.5 to -3.5 |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 |

Note: These energy values are illustrative and would be determined by specific quantum chemical calculations.

Reactivity and Reaction Pathway Modeling

Computational methods can also be used to model the reactivity of this compound and predict the outcomes of its reactions.

To understand the mechanism of a chemical reaction involving this compound, computational chemists would identify the transition state—the highest energy point along the reaction coordinate. By characterizing the geometry and vibrational frequencies of the transition state, it is possible to confirm that it represents a true saddle point on the potential energy surface. The difference in energy between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate. Such calculations could be used to explore, for example, the hydrolysis of the ester group or nucleophilic aromatic substitution reactions.

Many chemical reactions can yield multiple products. Computational modeling can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed) of reactions involving this compound. By calculating the activation energies for all possible reaction pathways, it is possible to determine the most likely product. For instance, in a reaction with a nucleophile, calculations could predict whether the attack is more likely to occur on the phenyl ring bearing the nitro group or the one with the fluoro and ester substituents, and at which specific carbon atom. This predictive capability is invaluable for designing synthetic routes and understanding reaction mechanisms.

Influence of Substituents on Electronic Density and Reactivity Parameters

The electronic architecture of this compound is significantly shaped by the interplay of its constituent functional groups: the electron-withdrawing nitro (NO₂) group, the electronegative fluoro (F) group, and the methyl benzoate (B1203000) moiety. Density Functional Theory (DFT) calculations on analogous substituted aromatic systems provide a robust framework for understanding these influences. doaj.orgchemmethod.com

The methyl benzoate group itself contributes to the electronic landscape. The ester's carbonyl group is inherently electron-withdrawing, while the methoxy (B1213986) group can have a modest electron-donating resonance effect. The orientation of the ester group relative to the phenyl ring will also impact the electronic distribution.

The combined effects of these substituents dictate the global reactivity parameters of the molecule. The HOMO-LUMO energy gap (Egap) is a key indicator of chemical reactivity and kinetic stability. The presence of the strong electron-withdrawing nitro group is anticipated to result in a relatively small HOMO-LUMO gap, suggesting higher reactivity compared to unsubstituted biphenyl (B1667301) compounds. nih.gov

To illustrate the expected electronic effects, the following table summarizes the influence of each key substituent on the electronic properties of the aromatic rings.

| Substituent | Position | Expected Electronic Effect | Influence on Reactivity |

| Nitro (NO₂) | 3'-position | Strong electron-withdrawing (-I, -M) | Increases electrophilicity, lowers LUMO energy |

| Fluoro (F) | 2-position | Strong electron-withdrawing (-I), weak electron-donating (+M) | Enhances electrophilicity of the benzoate ring |

| Methyl Ester (COOCH₃) | 1-position | Electron-withdrawing (-I, -M) | Modulates the electronic properties of the benzoate ring |

This table is generated based on established principles of physical organic chemistry and findings from computational studies on analogous molecules. doaj.orgsemanticscholar.orgnih.gov

Molecular Dynamics and Conformation Studies

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Molecular dynamics simulations and conformational analysis provide a window into the molecule's spatial arrangement and energetic preferences.

The central structural feature of this compound is the biphenyl core, and its conformation is primarily defined by the dihedral angle between the two phenyl rings. For substituted biphenyls, the rotational barrier around the central single bond and the preferred dihedral angle are determined by a balance of steric hindrance and electronic effects. libretexts.org

Computational studies on various substituted biphenyls have shown that ortho-substituents play a crucial role in determining the torsional barrier. rsc.org The presence of the fluorine atom at the 2-position is expected to create steric repulsion with the adjacent phenyl ring, forcing the molecule to adopt a non-planar conformation. The preferred dihedral angle is likely to be significantly greater than that of unsubstituted biphenyl (which is around 45°) to alleviate this steric strain. libretexts.org

The potential energy surface (PES) of this molecule, as a function of the inter-ring dihedral angle, would likely exhibit two energy minima corresponding to the enantiomeric twisted conformations. ic.ac.uklongdom.org The transition state for the interconversion between these conformers would correspond to a planar or near-planar arrangement, which is destabilized by the steric clash between the ortho-fluorine and the hydrogen atoms on the other ring. The energy barrier for this rotation is a measure of the molecule's conformational stability. For biphenyls with bulky ortho substituents, this barrier can be high enough to allow for the isolation of atropisomers at room temperature. libretexts.org

The nitro group at the meta-position is not expected to have a major direct steric influence on the dihedral angle, but its electronic effects can subtly modulate the potential energy surface.

The surrounding solvent medium can have a significant impact on the conformational preferences and dynamics of a molecule. For this compound, the polarity of the solvent is expected to play a key role. nih.gov

In polar solvents, the molecule's dipole moment will interact favorably with the solvent molecules. Computational studies on other substituted biphenyls have shown that solvent effects can influence the equilibrium between different conformers. researchgate.net For instance, a more polar solvent might stabilize a conformation with a larger dipole moment. However, for some halogenated biphenyls, the conformational equilibrium has been found to be surprisingly insensitive to solvent polarity. rsc.org

Chemical Reactivity, Derivatization, and Transformation Studies of Methyl 2 Fluoro 4 3 Nitrophenyl Benzoate

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) System

The introduction of new functional groups onto the biphenyl core of Methyl 2-fluoro-4-(3-nitrophenyl)benzoate via electrophilic aromatic substitution (EAS) is a complex process. The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents on both aromatic rings.

Directing Effects of Fluoro, Nitro, and Ester Groups

The directing effects of the substituents on this compound are a result of the interplay between inductive and resonance effects. These effects influence the electron density at various positions on the aromatic rings, thereby guiding the incoming electrophile.

The methyl ester group (-COOCH₃) at the 1-position is a deactivating and meta-directing group. Both the inductive and resonance effects of the carbonyl group withdraw electron density from the aromatic ring, making it less susceptible to electrophilic attack. This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

The second phenyl ring is substituted with a nitro group (-NO₂) at the 3-position. The nitro group is a powerful deactivating and meta-directing group due to its strong electron-withdrawing inductive and resonance effects. This significantly reduces the electron density of the second ring, making it much less reactive towards electrophiles than the first ring.

In the biphenyl system, the two rings are in conjugation. The first, more substituted ring, despite the presence of deactivating groups, is likely to be the primary site of electrophilic attack due to the powerful deactivating effect of the nitro group on the second ring. The final regiochemical outcome will be a complex interplay of these competing directing effects.

Optimization of Regioselectivity for New Functionalization

Achieving a high degree of regioselectivity in the functionalization of this compound requires careful consideration of the reaction conditions and the nature of the electrophile. The directing effects of the substituents can be exploited to favor the formation of a specific isomer.

For electrophilic substitution on the first aromatic ring, the fluorine atom directs to the 3- and 5-positions (ortho and para to fluorine, respectively). The methyl ester group directs to the 3- and 5-positions (meta to the ester). Therefore, the position most likely to be attacked by an electrophile is the 3- and 5-positions, as they are activated by the fluorine and not strongly deactivated by the ester. The steric hindrance from the adjacent phenyl group might influence the relative rates of substitution at these positions.

To optimize the regioselectivity, one might employ sterically demanding electrophiles to favor substitution at the less hindered position. Furthermore, the choice of solvent and catalyst can also influence the isomer distribution. For instance, in Friedel-Crafts reactions, the use of bulky Lewis acids can enhance steric control.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the electron density distribution and the relative energies of the possible intermediates (sigma complexes) for different electrophilic substitution reactions. This theoretical approach can provide valuable insights into the most probable sites of reaction and guide the experimental design for achieving the desired regioselectivity.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the First Phenyl Ring of this compound

| Position | Directing Effect of Fluoro (ortho, para) | Directing Effect of Ester (meta) | Predicted Outcome |

| 3 | Ortho | Meta | Favorable |

| 5 | Para | Meta | Favorable |

| 6 | Ortho | Ortho | Unfavorable |

Note: This table is a qualitative prediction based on general principles of electrophilic aromatic substitution.

Nucleophilic Reactions and Ligand Exchange

The presence of the ester and nitro functionalities, as well as the fluorine atom, makes this compound susceptible to various nucleophilic reactions.

Aminolysis and Transamidation Reactions

The methyl ester group can undergo aminolysis, which is the reaction with an amine to form an amide. This reaction is typically catalyzed by acid or base. The rate of aminolysis is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluoro and nitrophenyl groups in this molecule, are expected to increase the electrophilicity of the carbonyl carbon of the ester, thereby accelerating the rate of nucleophilic attack by the amine.

Transamidation, the exchange of an amide group, can also be a relevant transformation, although it would require prior conversion of the ester to an amide. The principles governing the reactivity would be similar, with the stability of the leaving group and the nucleophilicity of the incoming amine being key factors.

Table 2: Relative Reactivity of Substituted Methyl Benzoates in Aminolysis

| Substituent | Electronic Effect | Predicted Rate of Aminolysis |

| p-OCH₃ | Electron-donating | Slower |

| p-H | Neutral | Baseline |

| p-NO₂ | Electron-withdrawing | Faster |

| 2-Fluoro | Electron-withdrawing | Faster |

Note: This table illustrates the general trend of substituent effects on the rate of aminolysis.

Hydrolysis and Saponification Studies of the Ester Group

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Basic hydrolysis, also known as saponification, is an irreversible process that involves the attack of a hydroxide ion on the carbonyl carbon.

Similar to aminolysis, the rate of saponification is enhanced by the presence of electron-withdrawing groups. Therefore, this compound is expected to undergo saponification more readily than unsubstituted methyl benzoate (B1203000). youtube.com The fluoro and nitrophenyl groups increase the partial positive charge on the carbonyl carbon, making it a better electrophile for the hydroxide nucleophile.

Exploration of Nucleophilic Attack on the Nitro-Activated Aromatic Ring

The nitro group on the second phenyl ring strongly activates this ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.com This is a two-step addition-elimination mechanism where a nucleophile attacks the carbon atom bearing a suitable leaving group, forming a resonance-stabilized intermediate called a Meisenheimer complex. chemistrysteps.com Subsequent departure of the leaving group restores the aromaticity.

In this compound, the second ring does not have a conventional leaving group like a halide. However, under certain conditions, a hydride ion could potentially act as a leaving group, or the nitro group itself could be displaced.

Furthermore, the fluorine atom on the first ring, being ortho to the ester and para to the biphenyl linkage, could potentially serve as a leaving group in an SNAr reaction, although this ring is less activated than the nitro-containing ring. The relative rates of nucleophilic attack on the two rings would depend on the reaction conditions and the nature of the nucleophile. The presence of the strongly activating nitro group makes the second ring the more likely site for nucleophilic attack. libretexts.org

No Information Found for this compound

Extensive research has yielded no specific scientific data or literature pertaining to the chemical compound "this compound." Searches for its chemical reactivity, derivatization, and transformation have returned information on structurally similar but distinct molecules, such as "Methyl 2-fluoro-3-nitrobenzoate" and "Methyl 4-fluoro-3-nitrobenzoate."

Due to the absence of any available research on the target compound, it is not possible to provide an article on its chemical properties or derivatization strategies as outlined in the request. The specific substitution pattern of a fluorine atom at the 2-position and a 3-nitrophenyl group at the 4-position of the methyl benzoate core appears to be a novel or uncharacterized structure in publicly accessible chemical literature.

Therefore, the requested detailed analysis of its structure-reactivity relationships, functionalization at the nitro or fluoro positions, and the formation of heterocyclic derivatives cannot be completed at this time. Further empirical research would be required to elucidate the chemical behavior of this compound.

Mechanistic Probing of Biological Interactions and Activities Involving Methyl 2 Fluoro 4 3 Nitrophenyl Benzoate and Its Analogs

Investigations into Molecular Target Engagement

Understanding how a compound interacts with its molecular targets is crucial for elucidating its mechanism of action. The following subsections explore the enzymatic and receptor-level interactions of Methyl 2-fluoro-4-(3-nitrophenyl)benzoate and its analogs.

Enzyme Inhibition Mechanism Studies (e.g., Salicylate Synthase MbtI, AChE, BuChE)

The inhibition of enzymes is a common mechanism by which therapeutic agents exert their effects. Research into the inhibitory activity of compounds structurally related to this compound has revealed potential for targeting enzymes crucial for bacterial survival.

One such enzyme is Salicylate Synthase (MbtI) from Mycobacterium tuberculosis, which is a key player in the biosynthesis of mycobactins, iron-chelating molecules essential for the bacterium's survival. nih.gov The inhibition of MbtI is a promising strategy for the development of new antitubercular agents. mdpi.com High-throughput screening has identified several classes of MbtI inhibitors. nih.gov For instance, benzisothiazolones have been shown to act as irreversible inhibitors by covalently modifying cysteine residues within the enzyme. nih.gov

While direct studies on this compound are not extensively detailed in the provided results, the investigation of analogs provides valuable structure-activity relationship (SAR) insights. For example, in a series of furan-based MbtI inhibitors, the replacement of a nitro moiety was a key objective to improve activity. researchgate.net One of the lead compounds from this class, a 5-phenylfuran-2-carboxylic acid derivative, exhibited competitive inhibition with respect to the enzyme's natural substrate, chorismic acid. researchgate.net The antimycobacterial activity of these compounds is thought to be directly related to the inhibition of mycobactin (B74219) biosynthesis. researchgate.net

The following table summarizes the inhibitory data for a selection of MbtI inhibitors, highlighting the potency of these compounds.

| Compound Class/Derivative | Inhibition Constant (Ki) | IC50 | Inhibition Type | Target Organism |

| Benzimidazole-2-thione analog | 9.2 µM | Not specified | Mycobacterium tuberculosis | |

| 5-phenylfuran-2-carboxylic acid derivative (1h) | 8.8 µM | Competitive | Mycobacterium tuberculosis |

This table presents a selection of data for MbtI inhibitors to illustrate the range of potencies and mechanisms observed in compounds targeting this enzyme.

Further research into the precise binding mode and inhibitory mechanism of this compound against MbtI and other enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is warranted to fully understand its therapeutic potential.

Receptor Binding Interactions and Affinity Profiling

The interaction of small molecules with cellular receptors is a fundamental process that governs a wide range of physiological responses. While specific receptor binding studies for this compound are not detailed in the provided search results, the broader context of purinergic receptor signaling offers a potential area for investigation. Extracellular ATP and its analogs are known to modulate cellular functions through P2 purinergic receptors. nih.gov The cytotoxic effects of high concentrations of extracellular ATP are mediated through these receptors. nih.gov Given that some ATP analogs have demonstrated pro-apoptotic activity in cancer cells, exploring the potential interaction of this compound or its metabolites with P2 receptors could be a fruitful avenue of research. nih.gov

Modulation of Specific Biochemical Pathways

The biological activity of a compound is often the result of its ability to modulate specific biochemical pathways. Analogs of this compound have been shown to influence key signaling cascades, particularly those involved in cell survival and death.

For instance, the ATP analog, 3'-Me-ATP, has been shown to induce apoptosis in cancer cells by primarily engaging the intrinsic mitochondrial pathway. nih.gov This is characterized by the upregulation of p53, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-9 and caspase-3. nih.gov The Bcl-2 family of proteins, which are critical regulators of the mitochondrial apoptotic pathway, are also implicated in the pro-apoptotic activity of ATP analogs. nih.gov

In a different study, a structurally related compound, methyl 3-(4-nitrophenyl) propiolate (NPP), was found to preferentially induce apoptosis in tumor cells through a mechanism involving the cytochrome P450-catalyzed production of reactive oxygen species (ROS). nih.gov This suggests that the metabolic activation of certain nitroaromatic compounds can lead to the generation of cytotoxic ROS, which in turn triggers apoptotic cell death. nih.gov The sensitivity of tumor cells to NPP was correlated with their basal ROS levels and p53 mutation status. nih.gov

Cellular Mechanistic Studies (In Vitro Focus)

To complement molecular-level investigations, cellular studies provide a more holistic understanding of a compound's biological effects within a living system. The following subsections focus on the in vitro cellular mechanisms of action of this compound and its analogs.

Induction of Apoptosis Mechanisms (e.g., Reactive Oxygen Species Generation, Signaling Pathway Modulation)

Apoptosis, or programmed cell death, is a critical process for normal development and tissue homeostasis, and its induction in cancer cells is a major goal of chemotherapy. As mentioned previously, analogs of this compound have been shown to be potent inducers of apoptosis.

The generation of reactive oxygen species (ROS) is a key mechanism by which some of these compounds trigger apoptosis. nih.gov The compound methyl 3-(4-nitrophenyl) propiolate (NPP) is a notable example of a P450-mediated ROS inducer. nih.gov The selective induction of apoptosis in tumor cells by NPP highlights the potential for exploiting the altered redox balance often observed in cancer cells. nih.gov Tumor cells with high basal ROS levels and compromised antioxidant capacities are particularly susceptible to this mode of cell killing. nih.gov

The modulation of apoptotic signaling pathways is another important mechanism. The ATP analog 3'-Me-ATP has been demonstrated to activate the intrinsic mitochondrial pathway of apoptosis. nih.gov This is evidenced by the upregulation of the tumor suppressor protein p53, the release of cytochrome c, and the activation of the caspase cascade, specifically caspase-9 and caspase-3. nih.gov The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of apoptosis that was also observed following treatment with 3'-Me-ATP. nih.gov

The following table summarizes the key molecular events involved in the induction of apoptosis by analogs of this compound.

| Compound/Analog | Apoptosis Induction Mechanism | Key Molecular Events | Cell Lines Studied |

| 3'-Me-ATP | Intrinsic Mitochondrial Pathway | Upregulation of p53, Cytochrome c release, Caspase-9 and -3 activation, PARP cleavage | HeP2, SiHa |

| Methyl 3-(4-nitrophenyl) propiolate (NPP) | P450-mediated ROS production | Increased ROS levels, Preferential killing of tumor cells with high basal ROS and p53 mutations | Multiple cancer cell lines |

This table provides a summary of the apoptotic mechanisms initiated by related compounds, offering insights into the potential cellular effects of this compound.

Interaction with Cellular Components at a Molecular Level

The interaction of a compound with specific cellular components at a molecular level dictates its biological activity. For inhibitors of MbtI, the primary interaction is with the enzyme itself, leading to the disruption of mycobactin synthesis. nih.govresearchgate.net In the case of benzisothiazolone-based inhibitors, this interaction is covalent, involving the formation of a bond with cysteine residues in the enzyme. nih.gov For competitive inhibitors like the 5-phenylfuran-2-carboxylic acid derivatives, the interaction is non-covalent and occurs at the active site, where the inhibitor competes with the natural substrate. researchgate.net

For compounds that induce apoptosis via ROS generation, the initial interaction is likely with enzymes such as cytochrome P450, which metabolize the compound to a reactive intermediate that then generates ROS. nih.gov These ROS can then interact with and damage a wide range of cellular components, including lipids, proteins, and DNA, ultimately triggering the apoptotic cascade.

The pro-apoptotic ATP analogs interact with components of the purinergic signaling pathway, likely P2 receptors on the cell surface, which then transduce the signal to the intracellular apoptotic machinery. nih.gov

Elucidation of Anti-Virulence Mechanisms in Pathogenic Systems

Anti-virulence therapy represents a promising strategy to combat infectious diseases by disarming pathogens of their disease-causing factors rather than killing them, which can reduce the selective pressure for antibiotic resistance. Such mechanisms often involve the inhibition of bacterial communication systems (quorum sensing), toxin production, adhesion to host cells, or biofilm formation.

A thorough investigation into the anti-virulence mechanisms of this compound would involve a series of targeted assays. Research in this area would typically include:

Quorum Sensing Inhibition Assays: Using reporter strains of bacteria like Chromobacterium violaceum or Vibrio harveyi to determine if the compound can interfere with bacterial cell-to-cell communication.

Biofilm Formation Inhibition Assays: Quantifying the ability of the compound to prevent the formation of biofilms by pathogenic bacteria such as Pseudomonas aeruginosa or Staphylococcus aureus.

Toxin Production and Secretion Assays: Measuring the expression or activity of specific toxins or secretion systems (e.g., Type III secretion systems) in the presence of the compound.

Adhesion and Invasion Assays: Utilizing cell culture models to assess whether the compound can prevent bacteria from adhering to and invading host epithelial cells.

Currently, there are no published studies detailing the performance of this compound in any such assays.

Structure-Activity Relationship (SAR) Studies with Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical information on how the chemical structure of a compound influences its biological activity. These studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

To understand the SAR of this compound, a systematic medicinal chemistry campaign would be required. This would involve the synthesis and biological evaluation of a series of analogs, where specific parts of the molecule are altered. The data from these studies would be compiled into tables to correlate structural changes with biological activity.

Table 1: Hypothetical SAR Data for Analogs of this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)

| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Position 3') | Anti-Virulence Activity (IC50, µM) |

|---|---|---|---|---|

| Parent | F | 3-nitrophenyl | H | Not Available |

| Analog 1 | H | 3-nitrophenyl | H | Not Available |

| Analog 2 | Cl | 3-nitrophenyl | H | Not Available |

| Analog 3 | F | 4-nitrophenyl | H | Not Available |

| Analog 4 | F | 3-aminophenyl | H | Not Available |

The fluoro and nitro groups are key pharmacophores that can significantly influence a molecule's properties. The fluorine atom, with its high electronegativity and small size, can alter the electronic properties of the aromatic ring, affect metabolic stability, and participate in hydrogen bonding or other non-covalent interactions with a biological target. The nitro group is a strong electron-withdrawing group that can also participate in hydrogen bonding and polar interactions, which are often crucial for binding affinity and specificity.

To elucidate the specific roles of these groups in this compound, researchers would typically employ techniques such as:

Comparative Biological Assays: Testing analogs where the fluoro or nitro groups are removed or replaced with other substituents (e.g., hydrogen, chloro, amino) to observe the impact on biological activity.

Biophysical Techniques: Using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity of the compound and its analogs to a purified target protein.

Computational Modeling and Docking: Performing in silico studies to predict the binding mode of the compound within the active site of a target protein and to visualize the interactions mediated by the fluoro and nitro groups.

As with the broader SAR, specific research detailing these aspects for this compound has not been published. The scientific community awaits dedicated studies to uncover the potential biological activities and therapeutic applications of this compound.

Exploration of Advanced Research Applications and Future Directions for Methyl 2 Fluoro 4 3 Nitrophenyl Benzoate in Scientific Disciplines

Utility as a Precursor in Complex Molecule Synthesis

The true value of Methyl 2-fluoro-4-(3-nitrophenyl)benzoate in synthetic chemistry lies in its role as an intermediate building block. Its distinct functional groups can be selectively manipulated to construct more elaborate molecular architectures.

The biphenyl (B1667301) scaffold is a common feature in many biologically active compounds. The specific functionalization of this compound makes it a promising precursor for synthesizing pharmaceutical and agrochemical agents. The parent acid, 2-fluoro-4-(3-nitrophenyl)benzoic acid, is noted for its relevance in medicinal chemistry. The methyl ester form of this molecule is essentially a "protected" version of the carboxylic acid, which is a common strategy in multi-step organic synthesis to prevent unwanted reactions at the acid site while other parts of the molecule are being modified.

The key to its utility is the presence of three distinct functional handles:

The Nitro Group (-NO₂): This electron-withdrawing group can be readily reduced to an amine (-NH₂). This transformation is fundamental in pharmaceutical synthesis, as the resulting aniline (B41778) derivative can undergo a vast number of subsequent reactions, such as amide bond formation, diazotization, or serving as a nucleophile in substitution reactions to build larger, more complex molecules.

The Fluoro Group (-F): The fluorine atom provides several benefits. It can increase the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. Furthermore, its high electronegativity can influence the acidity of nearby protons and the binding affinity of the molecule to biological targets like enzymes.

The Methyl Ester (-COOCH₃): This group can be easily hydrolyzed to the corresponding carboxylic acid. Carboxylic acids are crucial for forming salts to improve solubility or for creating amide or ester linkages, which are prevalent in drug structures.

The combination of these features in a single molecule makes it a valuable starting material for creating libraries of novel compounds for screening in drug discovery and agrochemical development programs.

Table 1: Functional Group Utility in Synthesis

| Functional Group | Role in Synthesis | Potential Transformation | Application Area |

|---|---|---|---|

| Nitro Group (-NO₂) | Versatile chemical handle | Reduction to an amine (-NH₂) | Introduces a key reactive site for building complexity. |

| Fluoro Group (-F) | Metabolic blocker, electronic modifier | Generally stable, influences binding | Enhances pharmacokinetic properties of final compounds. |

| Methyl Ester (-COOCH₃) | Protected carboxylic acid | Hydrolysis to carboxylic acid (-COOH) | Enables amide bond formation or salt formation. |

| Biphenyl Scaffold | Rigid structural core | Provides a defined 3D structure | Forms the backbone of the target molecule. |

Beyond being a simple intermediate, this compound can serve as a foundational scaffold for creating analogs of natural products or entirely new molecular frameworks. Many natural products possess complex aromatic structures, and synthetic building blocks that offer a rigid, pre-formed core are highly valuable. The biphenyl structure of this compound provides a defined three-dimensional orientation for the functional groups, which can be used to mimic the spatial arrangement of pharmacophores in a natural product.

Researchers can utilize the reactivity of the nitro group to append new ring systems or complex side chains, effectively "decorating" the biphenyl scaffold. For instance, after reduction of the nitro group to an amine, it could be used in reactions like the Skraup synthesis to form a quinoline (B57606) ring system fused or linked to the existing structure. This allows for the systematic exploration of chemical space around a proven structural motif, leading to the discovery of novel compounds with potentially improved or entirely new biological activities.

Applications in Advanced Materials Science Research

The electronic and physical properties endowed by the fluoro and nitro groups, combined with the robust biphenyl backbone, make this compound a candidate for research in materials science.

The parent acid, 2-fluoro-4-(3-nitrophenyl)benzoic acid, has been identified as useful in the production of advanced materials like polymers and coatings. The methyl ester derivative would function as a key monomer precursor in this context. The aromatic rings of the biphenyl structure contribute to high thermal stability and mechanical rigidity, which are desirable properties for high-performance polymers.

The functional groups offer routes to polymerization and functionalization:

The nitro group can be used in polymerization reactions or as a site for post-polymerization modification. For example, it could be reduced to an amine, which could then be used to cross-link polymer chains, enhancing the material's strength and solvent resistance.

The ester group could be incorporated into polyester (B1180765) chains through transesterification processes.

Polymers derived from this monomer could exhibit valuable properties for advanced coatings, such as increased chemical resistance and modified surface energy due to the presence of fluorine.

The architecture of this compound is highly relevant to the field of organic electronics. Structurally similar compounds are categorized for use in materials for Organic Light-Emitting Diodes (OLEDs) and other electronic applications. bldpharm.com The potential of this molecule stems from its conjugated π-system and the presence of strong electron-withdrawing groups.

For a molecule to function as an organic semiconductor, it must facilitate the transport of charge (electrons or holes). The extended π-conjugation across the biphenyl system provides a pathway for charge mobility. The performance of devices like OLEDs depends critically on the precise energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the materials used.

The functional groups on this compound play a crucial role in tuning these energy levels:

The nitro group is a powerful electron-withdrawing group, which significantly lowers the energy of both the HOMO and LUMO levels. Materials with low-lying LUMO levels are essential for efficient electron injection and transport in electron-transport layers (ETLs) of OLEDs.

The fluoro group is also strongly electronegative and contributes to lowering the orbital energies, further enhancing its suitability for electron-transporting applications.

By incorporating this molecule or its derivatives into organic electronic devices, researchers could potentially design materials with tailored electronic properties for improved device efficiency and stability.

Table 2: Materials Science Applications

| Application Area | Relevant Structural Feature | Function |

|---|---|---|

| Functional Polymers | Rigid biphenyl backbone | Provides thermal stability and mechanical strength. |

| Nitro and Ester groups | Act as sites for polymerization or cross-linking. | |

| Organic Semiconductors | Extended π-conjugation (biphenyl) | Facilitates charge transport. |

| Electron-withdrawing nitro and fluoro groups | Lowers HOMO/LUMO energy levels for electron transport materials. bldpharm.com |

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules known as linkers. magtech.com.cnespublisher.com While this compound, as an ester, cannot directly act as a linker, it is the immediate precursor to the molecule that can: 2-fluoro-4-(3-nitrophenyl)benzoic acid .

The synthesis of a functional MOF linker from the title compound would involve a simple hydrolysis of the methyl ester to yield the carboxylic acid. This carboxylic acid can then be used in coordination chemistry to react with metal ions (e.g., zinc, copper, zirconium) in a self-assembly process to form a MOF. espublisher.com

The resulting MOF would have its properties directly influenced by the functional groups on the linker:

Porosity and Selectivity: The shape and rigidity of the biphenyl linker would define the size and shape of the pores within the MOF.

Active Sites: The pendant nitro groups, pointing into the pores of the MOF, could act as specific binding sites for certain guest molecules, leading to applications in selective gas separation or chemical sensing. The polar nature of the nitro group could create preferential adsorption for polar molecules.

Catalysis: The nitro groups could also serve as latent catalytic sites. They could be chemically modified after the MOF is formed, for example, by reduction to amine groups, which are known to be active catalysts for various organic reactions.

Therefore, this compound is a key starting material for designing and synthesizing highly functional, next-generation porous materials for applications in catalysis, adsorption, and separation. nih.gov

Innovative Methodological Advancements

The scientific investigation into this compound is still in its nascent stages, with a notable absence of extensive research dedicated specifically to this compound. However, by examining the methodologies applied to structurally similar molecules, we can project potential avenues for its study and application.

Development of Analytical Methodologies for Research-Scale Detection in Complex Matrices

Currently, there are no standardized analytical methods published specifically for the detection of this compound in complex matrices. The development of such methodologies is a crucial first step for any future research into its properties and applications. Drawing parallels from analytical techniques used for other nitroaromatic and fluorinated compounds, several promising approaches can be envisioned.

Below is a prospective table outlining potential analytical methods and their expected utility for the analysis of this compound.

| Analytical Technique | Potential Application for this compound | Expected Advantages |

| HPLC-UV/Vis | Quantification in synthesis reaction mixtures and quality control. | Robust, cost-effective, and widely available. |

| LC-MS/MS | Trace-level detection and identification in environmental and biological samples. | High sensitivity and specificity, structural confirmation. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile degradation products. | Excellent separation for volatile compounds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment of the synthesized compound. | Provides detailed structural information. |

Application as a Chemical Probe in Biological Systems

While there is no direct research demonstrating the use of this compound as a chemical probe, its structural features suggest a potential for such applications. Nitroaromatic compounds are known to be sensitive to the electronic environment and can exhibit changes in their photophysical properties, making them candidates for fluorescent probes. For instance, some nitroaromatic compounds have been explored for the detection of explosive materials through fluorescence quenching mechanisms. mdpi.com

The presence of the electron-withdrawing nitro group and the fluorine atom can influence the electronic distribution of the molecule, potentially making its fluorescence or electrochemical properties sensitive to interactions with biological macromolecules. Future research could explore its ability to bind to specific proteins or nucleic acids, with any resulting changes in its spectroscopic signature serving as a detection signal. The development of α-(N-biphenyl)-substituted 2,2′-bipyridines as probes for nitroaromatic explosives highlights the potential of biphenyl structures in sensing applications. mdpi.com

Future Research Avenues and Interdisciplinary Perspectives

The unique combination of a biphenyl scaffold, a nitro group, and a fluorine atom in this compound opens up a wide array of possibilities for future research across multiple scientific disciplines.

Exploration of Photochemical Reactivity and Degradation Pathways

The photochemical behavior of this compound remains uninvestigated. However, the presence of the nitroaromatic moiety suggests that it is likely to be photochemically active. Nitroaromatic compounds are known to undergo a variety of photochemical reactions, including photoreduction of the nitro group and photosubstitution reactions. The study of its photochemical degradation pathways would be crucial for assessing its environmental fate and for potential applications in photochemistry.

Future research could involve irradiation of the compound with UV and visible light in various solvents to identify photoproducts and determine reaction quantum yields. Such studies would provide insights into the stability of the molecule and its potential to generate reactive intermediates.

Integration into Supramolecular Assembly and Nanomaterials Research

The rigid biphenyl core and the potential for intermolecular interactions through the nitro and ester groups make this compound an interesting candidate for supramolecular chemistry and materials science. Research on other biphenyl derivatives has shown their utility in the construction of liquid crystals, porous organic frameworks, and other functional materials.

Advanced Computational Modeling for Predictive Science and Rational Design

In the absence of extensive experimental data, computational modeling provides a powerful tool for predicting the properties and reactivity of this compound. Density functional theory (DFT) calculations can be employed to determine its optimized geometry, electronic structure, and spectroscopic properties.

Computational studies on other biphenyl derivatives have successfully rationalized their properties and toxicities based on conformational analysis and molecular electrostatic potential maps. nih.gov Similar computational approaches could be used to predict the reactivity of this compound in various chemical reactions and to guide the rational design of new functional materials based on this scaffold.

A prospective table of computational approaches and their potential insights is provided below.

| Computational Method | Potential Insights for this compound |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, vibrational frequencies, and NMR chemical shifts. |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption and emission spectra, and analysis of excited state properties. |

| Molecular Dynamics (MD) Simulations | Conformational analysis and study of intermolecular interactions in condensed phases. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions, such as hydrogen and halogen bonds, in supramolecular assemblies. |

Q & A

Q. What are the recommended synthetic routes for Methyl 2-fluoro-4-(3-nitrophenyl)benzoate, and what challenges arise during its preparation?

- Methodological Answer : The compound can be synthesized via a multi-step process:

Suzuki-Miyaura Cross-Coupling : Introduce the 3-nitrophenyl group to a fluorobenzoate precursor using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives. Optimize reaction conditions (temperature, solvent) to minimize competing side reactions like deborylation .

Esterification : Methyl ester formation via acid-catalyzed reaction (e.g., H₂SO₄ in methanol) of the corresponding benzoic acid intermediate.

Challenges :

- Nitro groups may undergo unintended reduction during coupling reactions.

- Fluorine’s electron-withdrawing effect can reduce reactivity in aromatic substitution steps .

Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from structurally similar compounds?

- Methodological Answer :

- ¹⁹F NMR : Fluorine’s distinct chemical shift (~-110 ppm for aromatic F) differentiates it from other halogens.

- ¹H NMR : Splitting patterns (e.g., para-substituted nitro groups) and coupling constants (J values) confirm substitution positions.

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (calculated m/z: ~290.06) and fragmentation patterns (e.g., loss of NO₂ or COOCH₃ groups) .

Q. What are the key physicochemical properties (e.g., logP, polar surface area) influencing this compound’s drug-likeness?

- Methodological Answer :

- logP : Predicted ~2.5 (moderate lipophilicity) using software like MarvinSketch.

- Polar Surface Area (PSA) : ~70 Ų (contributed by nitro and ester groups), which may limit blood-brain barrier permeability .

- Rotatable Bonds : 4 (ester and nitrophenyl groups), aligning with Veber’s rule for oral bioavailability .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The nitro group deactivates the aromatic ring, directing substitution to the fluorine-bearing position.

- Mechanistic Insight : Use DFT calculations to map electron density and identify reactive sites.

- Experimental Validation : Perform NAS with amines (e.g., pyrrolidine) under controlled conditions (DMF, 80°C). Monitor regioselectivity via HPLC .

Q. What computational strategies (e.g., MD simulations, QSAR) predict this compound’s interactions with biological targets like cytochrome P450 enzymes?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding to CYP3A4 using Amber or GROMACS. Assess binding free energy (MM-PBSA) to predict metabolic stability.

- QSAR Models : Corrogate structural descriptors (e.g., Hammett σ for nitro groups) with enzymatic inhibition data from analogous compounds .

Q. How can contradictory bioactivity data (e.g., conflicting IC₅₀ values in kinase assays) be resolved for this compound?

- Methodological Answer :

- Data Triangulation : Replicate assays under standardized conditions (e.g., ATP concentration, pH).

- Orthogonal Validation : Use SPR (surface plasmon resonance) to measure direct binding kinetics and rule out assay artifacts.

- Structural Analysis : Compare X-ray co-crystal structures with inactive analogs to identify critical binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products